molecular formula C35H71N2O6P B1499378 N-(dodecanoyl)-sphing-4-enine-1-phosphocholine CAS No. 474923-21-2

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine

Cat. No. B1499378
CAS RN: 474923-21-2
M. Wt: 646.9 g/mol
InChI Key: HZCLJRFPXMKWHR-FEBLJDHQSA-N
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Description

“N-(dodecanoyl)-sphing-4-enine-1-phosphocholine” is a complex organic compound. Based on its name, it likely contains a dodecanoyl group (a 12-carbon chain), a sphing-4-enine group (a type of sphingolipid), and a phosphocholine group . Sphingolipids are a class of lipids characterized by a particular aliphatic amino alcohol called sphingosine. They are one of the major lipids in the lipid bilayer of cells, especially in the neuronal cells of the brain .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the sphing-4-enine, dodecanoyl, and phosphocholine groups . These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present . The presence of the sphing-4-enine, dodecanoyl, and phosphocholine groups could potentially influence the types of reactions this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the sphing-4-enine, dodecanoyl, and phosphocholine groups . These groups could potentially affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Enzymatic Activity Studies

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine has been utilized in enzymatic activity studies. It has been found that acidic and neutral sphingomyelinase activities in crude extracts of HL-60 cells can be characterized using this compound. These studies contribute to understanding the enzymatic activities and their differences, such as stability and sensitivity to detergents (Samet & Barenholz, 1999).

Polymerized Liposome Formation

Research on the formation of polymerized liposomes under mild conditions also involves the use of compounds like this compound. This approach is significant for constructing highly stable polymerized liposomes, which have potential applications in membrane modeling and drug delivery (Sadownik, Stefely, & Regen, 1986).

Synthesis of Lipid Derivatives

It is used in the synthesis of lipid derivatives, like alkynyl-phosphocholine headgroups. This synthesis strategy allows for the introduction of functional groups in the N-acyl chain and provides a bioorthogonal handle for postsynthetic introduction of fluorophores or labeling agents (Sandbhor, Key, Strelkov, & Cairo, 2009).

Chemical and Physical Property Studies

This compound is also used in studying the chemical and physical properties of lipids. For example, the study of lipid headgroups mediating organization and dynamics in bilayers is facilitated by using compounds like this compound. Such studies help in understanding the role of lipid headgroups in mediating bilayer organization (Greenough & Blanchard, 2009).

Diagnostic Applications

Additionally, it has applications in diagnostic methods, such as in the development of screening strategies for Niemann-Pick diseases. This involves the simultaneous analysis of related compounds, contributing to early diagnosis and better prognosis of such diseases (Iwahori et al., 2020).

properties

IUPAC Name

[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCLJRFPXMKWHR-FEBLJDHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H71N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658075
Record name N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

474923-21-2
Record name N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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